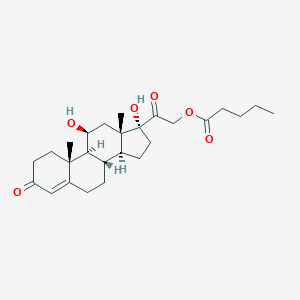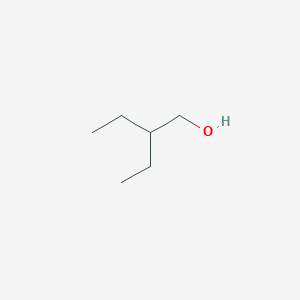
1,3,5-Tris(4-aminophenoxy)benzene
Overview
Description
1,3,5-Tris(4-aminophenoxy)benzene is an organic compound characterized by its unique structure, consisting of a benzene ring substituted with three aminophenoxy groups at the 1, 3, and 5 positions. This compound is known for its high thermal stability and solubility in organic solvents such as dimethyl sulfoxide and methanol . It appears as a white to off-white solid and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
1,3,5-Tris(4-aminophenoxy)benzene, also known as 135TAPOB, is primarily used as a monomer in the synthesis of covalent organic frameworks (COFs) and hyperbranched polyimides . Its primary targets are therefore the reactive sites in these polymerization reactions.
Mode of Action
The compound interacts with its targets through a process known as polycondensation . In this reaction, this compound reacts with other monomers or dianhydrides to form polymers, releasing water or other small molecules in the process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization pathway. The compound’s presence in the reaction mixture leads to the formation of complex polymeric structures, such as COFs and hyperbranched polyimides .
Pharmacokinetics
Its solubility in dmso and methanol can impact its availability for reactions.
Result of Action
The result of this compound’s action is the formation of complex polymeric structures. These polymers have various applications in materials science, including the creation of high-performance materials with good thermal stability .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored under inert gas at 2–8 °C to maintain its stability . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can significantly impact the compound’s efficacy in polymerization reactions .
Biochemical Analysis
Biochemical Properties
1,3,5-Tris(4-aminophenoxy)benzene is used as a cross-linker for the preparation of hyperbranched polymers . It can also be used in the preparation of polyimide rod coil block copolymers, which are used as electrolytes for lithium polymer batteries . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not mentioned in the available literature.
Molecular Mechanism
It is known to be involved in the synthesis of hyperbranched polymers
Preparation Methods
The synthesis of 1,3,5-Tris(4-aminophenoxy)benzene typically involves a multi-step process:
Starting Materials: The synthesis begins with phloroglucinol and p-chloronitrobenzene.
Formation of Phloroglucinol Potassium: Phloroglucinol reacts with potassium carbonate under strong basic conditions at 130°C to form phloroglucinol potassium.
Nucleophilic Substitution: The phloroglucinol potassium is then reacted with p-chloronitrobenzene at 150-160°C for 12 hours to produce 1,3,5-Tris(4-nitrophenoxy)benzene.
Chemical Reactions Analysis
1,3,5-Tris(4-aminophenoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenoxy groups can be replaced by other nucleophiles under appropriate conditions.
Polymerization: It can be polymerized with dianhydrides to form hyperbranched polyimides, which are used in advanced material applications.
Scientific Research Applications
1,3,5-Tris(4-aminophenoxy)benzene has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3,5-Tris(4-aminophenoxy)benzene can be compared with other similar compounds such as:
1,3,5-Tris(4-nitrophenoxy)benzene: This compound is an intermediate in the synthesis of this compound and differs by having nitro groups instead of amino groups.
1,3,5-Tris(4-hydroxyphenoxy)benzene: This compound has hydroxy groups instead of amino groups, which affects its reactivity and applications.
1,3,5-Tris(4-aminophenyl)benzene: Similar in structure but with phenyl groups instead of phenoxy groups, leading to differences in solubility and reactivity.
This compound stands out due to its unique combination of thermal stability, solubility, and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-[3,5-bis(4-aminophenoxy)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c25-16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(26)4-10-20)15-24(14-22)30-21-11-5-18(27)6-12-21/h1-15H,25-27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPDRIKTCIYHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102852-92-6 | |
| Record name | 1,3,5-Tris(4-aminophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 1,3,5-Tris(4-aminophenoxy)benzene?
A1: this compound is an aromatic triamine monomer. Its molecular formula is C24H21N3O3.
Q2: Why is this compound of interest in polymer chemistry?
A: this compound, often abbreviated as TAPOB, is highly valued for its ability to form hyperbranched polymers. [, , , , , , , , , , , , , ] These polymers possess unique properties like good solubility, processability, and thermal stability, making them suitable for various applications.
Q3: Can you elaborate on the synthesis of hyperbranched polyimides using this compound?
A: Hyperbranched polyimides (HB PIs) are synthesized by reacting this compound with various dianhydrides like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), 4,4′-oxydiphthalic anhydride (ODPA), and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA). [, , , , , , , , ] The choice of dianhydride and reaction conditions influences the final properties of the HB PIs.
Q4: How does the addition method of this compound affect the resulting hyperbranched polyimides?
A: Different addition methods, such as one-pot or dropwise, can lead to HB PIs with varying end groups (amino or anhydride). [, ] These end groups significantly impact the polymers' thermal properties, solubility, and further modification possibilities.
Q5: What is the significance of the degree of branching in hyperbranched polyimides?
A: The degree of branching (DB) influences the HB PIs' properties. Higher DB generally leads to improved solubility and processability but can also affect thermal properties. [] 1H NMR spectroscopy helps determine the DB, offering insights into the polymer's structure-property relationships.
Q6: How does end-group modification of this compound-based polyimides affect their properties?
A: Modifying the terminal groups with compounds like acryloyl chloride, methylacryloyl chloride, or cinnamoyl chloride introduces photosensitivity to the HB PIs. [] This characteristic opens avenues for applications in photolithography and microelectronics.
Q7: What role does this compound play in the development of gas separation membranes?
A: HB PIs derived from this compound serve as promising materials for gas separation membranes. [, , , , , , ] These membranes demonstrate selective permeability to gases like CO2, O2, N2, and CH4, making them potentially valuable for applications in carbon capture and gas purification.
Q8: How does the incorporation of silica affect the properties of this compound-based polyimide membranes?
A: Forming hybrid membranes by incorporating silica into the this compound-based polyimide matrix enhances thermal stability and gas selectivity. [, , , , , , ] This modification broadens their applicability in high-temperature gas separation processes.
Q9: What methods are used to characterize this compound-based polyimide-silica hybrid membranes?
A: Various techniques like TG-DTA, 129Xe NMR, and gas permeation measurements are employed to characterize these hybrid membranes. [, , , , ] These methods provide insights into the thermal properties, free volume characteristics, and gas transport properties of the membranes.
Q10: What are the potential applications of this compound-based materials in fuel cells?
A: Research suggests that branched/crosslinked sulfonated polyimide membranes derived from this compound show promise as proton-conducting ionomers in fuel cells. [] They exhibit high proton conductivity and good fuel cell performance, indicating their potential as alternative membrane materials in fuel cell technology.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide](/img/structure/B44084.png)









![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
